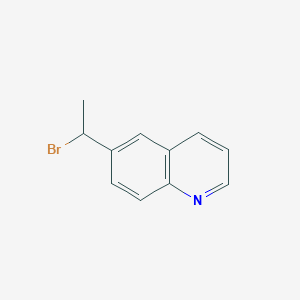

6-(1-Bromoethyl)-quinoline

Description

6-(1-Bromoethyl)-quinoline is a brominated quinoline derivative characterized by a bromoethyl (-CH₂CH₂Br) substituent at the 6-position of the quinoline ring. The quinoline core consists of a fused benzene and pyridine ring system, which is frequently modified to enhance pharmacological or material properties. The bromoethyl group introduces steric bulk and electrophilic reactivity, making this compound a versatile intermediate in medicinal chemistry and materials science.

For instance, 6-bromo-4-chloroquinoline () is prepared by refluxing 3-(difluoromethyl)aniline with 6-bromo-4-chloroquinoline in the presence of Hünig's base, achieving an 83% yield . Similarly, bromomethylquinoline derivatives (e.g., 6-(bromomethyl)-2-methylquinoline) are synthesized through bromination or substitution reactions under controlled conditions .

Properties: Brominated quinolines generally exhibit moderate to high reactivity due to the electron-withdrawing bromine atom, which facilitates nucleophilic substitutions. Safety data for similar compounds, such as 6-(bromomethyl)quinoline (CAS 101279-39-4), indicate hazards like skin corrosion (H314) and require storage under inert atmospheres at 2–8°C .

Properties

Molecular Formula |

C11H10BrN |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

6-(1-bromoethyl)quinoline |

InChI |

InChI=1S/C11H10BrN/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,1H3 |

InChI Key |

OJRNQPVTMQEBID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the quinoline ring significantly influence biological and physicochemical properties:

- Electronic Effects: Bromine’s electron-withdrawing nature increases the quinoline ring’s electrophilicity, facilitating interactions with biological targets like DNA or enzymes. In contrast, electron-donating groups (e.g., ethoxy) enhance binding affinity to ion channels like TRPV4 .

Anticancer Activity

Bromoalkylquinolines and related derivatives exhibit varied mechanisms of action:

- Key Finding: 6-Aroylquinoline (B014) outperforms bromoethyl analogs in potency, likely due to its aroyl group enabling stronger DNA intercalation and enzyme interactions .

TRPV4 Channel Modulation

Bromo-substituted quinolines are tolerated in TRPV4 blockers but show position-dependent efficacy:

- 6-Bromo and 7-bromo substitutions maintain rat TRPV4 potency but are less active in human assays compared to ethoxy derivatives .

Q & A

Q. Optimization Strategies :

- Use continuous flow reactors to enhance reaction efficiency, reduce side products, and improve scalability .

- Monitor reaction progress via 1H NMR to adjust stoichiometry and temperature in real-time, as demonstrated in Knorr synthesis optimizations .

Which spectroscopic techniques are most effective for characterizing 6-(1-Bromoethyl)-quinoline, and what key spectral features should researchers analyze?

Basic

Key techniques include:

- ESI-MS : Detect isotopic patterns (e.g., Br⁷⁹/Br⁸¹ doublets) to confirm molecular weight. For example, a [M – OCH₃]+ peak at m/z 364.1275 (Br⁷⁹) and 366.0756 (Br⁸¹) aligns with brominated quinoline derivatives .

- NMR : Analyze ¹H and ¹³C spectra for substituent effects. In 6-bromo-2-chloro-4-methylquinoline, the quinoline ring protons resonate at δ 7.5–8.5 ppm, while methyl groups appear near δ 2.5 ppm .

Q. Critical Features :

- Coupling constants (e.g., aromatic J values) to confirm substitution patterns.

- Isotopic splitting in mass spectra to verify bromine presence.

How can researchers employ continuous flow reactor systems to improve the scalability and efficiency of 6-(1-Bromoethyl)-quinoline synthesis?

Advanced

Continuous flow reactors offer:

- Enhanced Mixing : Reduces localized hot spots, improving yield in exothermic bromination reactions .

- Automated Control : Enables precise regulation of residence time and temperature, critical for multi-step syntheses.

Q. Methodological Steps :

Optimize parameters (flow rate, temperature) in small-scale trials.

Scale linearly while monitoring product purity via HPLC or GC-MS .

Compare yields with batch reactions to validate efficiency gains .

What strategies are recommended for elucidating the bromination mechanism in the synthesis of 6-(1-Bromoethyl)-quinoline derivatives?

Advanced

Mechanistic studies require:

- Isotopic Labeling : Use deuterated solvents or ⁸¹Br isotopes to track reaction pathways .

- Computational Modeling : DFT calculations to assess transition states and regioselectivity. For example, bromine’s electrophilic attack at the quinoline C6 position is favored due to electron-deficient aromatic rings .

Q. Experimental Validation :

In designing structure-activity relationship (SAR) studies for brominated quinolines, what substituent positions and electronic effects should be prioritized?

Advanced

Focus on:

Q. SAR Workflow :

Synthesize derivatives with systematic substitutions (e.g., C3 chloromethyl vs. C6 bromoethyl).

Test bioactivity in in vitro assays (e.g., MIC for antimicrobial studies).

Correlate electronic parameters (Hammett constants) with activity trends .

When encountering discrepancies in ESI-MS or NMR data for brominated quinolines, what analytical approaches can confirm structural integrity?

Advanced

For Spectral Contradictions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.